Hirsutanonol

Description

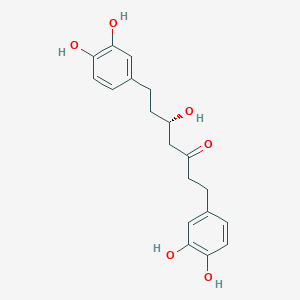

a diarylheptanoid from the bark of Alnus hirsuta var. sibirica; inhibits cyclooxygenase-2 expression; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIYWFBLVAFZID-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873738 | |

| Record name | Hirsutanonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41137-86-4 | |

| Record name | Hirsutanonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutanonol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hirsutanonol: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutanonol, a naturally occurring diarylheptanoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation, characterization, and evaluation of its biological effects, including its antioxidant, cytotoxic, and anti-inflammatory properties. Furthermore, this document elucidates the molecular mechanisms underlying its activity, with a particular focus on its role in signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and History

This compound was first identified as a natural product isolated from various plant species, most notably from the genus Alnus (Alder). Its discovery has been a result of phytochemical investigations into traditional medicinal plants.

-

Initial Isolation: this compound was first isolated from the stem bark of Alnus hirsuta. Subsequent studies have reported its presence in other Alnus species, including Alnus glutinosa and Alnus japonica, as well as in Chirita longgangensis.

-

Structural Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its systematic name is (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one.

-

Early Research Focus: Initial research on this compound centered on its potential as an antioxidant, driven by the traditional uses of Alnus species in treating inflammatory conditions. This led to the exploration of its broader pharmacological properties.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₆ |

| Molecular Weight | 346.37 g/mol |

| CAS Number | 41137-86-4 |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative stress. This activity is primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Antioxidant Activity of this compound | |

| Assay | IC₅₀ Value |

| DPPH Radical Scavenging Activity | Data not available in the searched sources |

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Cytotoxic Activity of this compound | |

| Cell Line | IC₅₀ Value |

| Murine B16 Melanoma | Data not available in the searched sources |

| Human SNU-C1 Gastric Cancer | Data not available in the searched sources |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, notably through the inhibition of cyclooxygenase-2 (COX-2) expression.

| Anti-inflammatory Activity of this compound | |

| Target | Effect |

| TPA-induced COX-2 Expression | Inhibition |

Anti-filarial Activity

Recent studies have highlighted the potential of this compound as an anti-filarial agent.

| Anti-filarial Activity of this compound | |

| Target | IC₅₀ Value |

| Brugia malayi (in vitro) | Data not available in the searched sources |

Experimental Protocols

Isolation and Purification of this compound from Alnus glutinosa Seeds

The following protocol is a generalized procedure based on methodologies cited for the isolation of diarylheptanoids from Alnus species. For a detailed protocol, refer to O'Rourke et al., 2005.

Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., seeds of Alnus glutinosa) is subjected to Soxhlet extraction with methanol for several hours.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the antioxidant activity of this compound.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

This compound solutions of varying concentrations in methanol.

-

Methanol (as a blank).

-

Ascorbic acid or Trolox (as a positive control).

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

MTT Cytotoxicity Assay

This protocol details the method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., B16 melanoma, SNU-C1 gastric cancer).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (diluted from the stock solution in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add the MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control.

-

The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathway Analysis: Inhibition of TPA-induced COX-2 Expression

This compound has been shown to inhibit the expression of COX-2 induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a potent tumor promoter that activates Protein Kinase C (PKC), leading to the activation of downstream signaling cascades that culminate in the expression of pro-inflammatory genes like COX-2.

Figure 2. Proposed mechanism of this compound in the TPA-induced COX-2 signaling pathway.

Pathway Description:

-

Activation: TPA activates Protein Kinase C (PKC).

-

MAPK Cascade: Activated PKC initiates the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade, leading to the activation of the transcription factor AP-1.

-

NF-κB Activation: PKC also activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB.

-

Gene Expression: Both AP-1 and NF-κB bind to the promoter region of the COX-2 gene, initiating its transcription and subsequent translation into the COX-2 protein.

-

Inflammation: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

-

Inhibition by this compound: this compound is proposed to exert its anti-inflammatory effect by inhibiting the activation of PKC, thereby blocking the downstream signaling events that lead to COX-2 expression.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its antioxidant, cytotoxic, and anti-inflammatory activities warrant further investigation for its potential therapeutic applications. Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

-

Mechanism of action: To further elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

-

Drug delivery: To develop effective formulations to enhance the bioavailability and therapeutic index of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the therapeutic potential of this compound. The detailed protocols and pathway diagrams serve as valuable resources for designing and conducting further studies on this intriguing natural product.

Hirsutanonol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Diarylheptanoid

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid, a class of compounds characterized by a C6-C7-C6 carbon skeleton. First isolated from the bark of Alnus hirsuta var. sibirica, this polyphenol has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to elucidate its functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, systematically named (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, possesses a single chiral center at the C-5 position, leading to stereoisomeric forms.[2][3] The absolute configuration of this chiral center has been a subject of investigation, with various studies employing techniques like optical rotation and electronic circular dichroism (ECD) spectroscopy, supported by quantum chemical calculations, to definitively establish the stereochemistry of isolated enantiomers.[3]

The structural identity of this compound is well-defined by several key identifiers:

-

Molecular Formula: C₁₉H₂₂O₆[2]

-

IUPAC Name: (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one[2]

-

CAS Number: 41137-86-4[2]

-

InChI: InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1[2][4]

This compound is part of a larger family of related diarylheptanoids, including its glycoside derivatives like this compound 5-O-glucoside and structurally similar compounds such as Hirsutenone.[5][6]

Physicochemical and Pharmacological Properties

The physicochemical and pharmacological properties of this compound are summarized in the table below, providing a clear overview of its key characteristics.

| Property | Value | Source |

| Molecular Weight | 346.38 g/mol | [7] |

| Monoisotopic Mass | 346.14163842 Da | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 10 | [2] |

| Topological Polar Surface Area | 118 Ų | [2] |

| Heavy Atom Count | 25 | [2] |

| Complexity | 415 | [2] |

| Biological Activity | COX-2 Inhibitor | [1] |

| Biological Activity | Anti-filarial (IC₅₀: 44.11 μg/mL for microfilariae) | [1] |

| Biological Activity | Antioxidant (free radical scavenging, inhibition of mitochondrial lipid peroxidation) | [8] |

| Biological Activity | Cytotoxic (against murine B16 melanoma and human SNU-C1 gastric cancer cells) | [8] |

| Biological Activity | Chemoprotective (on human lymphocytes DNA) | [8] |

Key Experimental Methodologies

The characterization and biological evaluation of this compound have been described in various studies. Below are detailed protocols for key experiments cited in the literature.

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from natural sources, such as the stem barks of Alnus hirsuta.[8] The general workflow for this process is as follows:

The structures of the isolated compounds are typically elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C-NMR).[8]

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound against cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under active investigation, its known biological activities provide insights into its potential mechanisms of action.

Inhibition of Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This inhibition likely contributes to its anti-inflammatory properties.

Conclusion

This compound is a diarylheptanoid with a well-characterized chemical structure and a range of promising biological activities, including anti-inflammatory, anti-filarial, antioxidant, and cytotoxic effects. The experimental protocols outlined in this guide provide a foundation for further research into its mechanisms of action and therapeutic potential. As our understanding of the signaling pathways modulated by this compound deepens, it may emerge as a valuable lead compound in the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C19H22O6 | CID 9928190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. PubChemLite - this compound (C19H22O6) [pubchemlite.lcsb.uni.lu]

- 5. This compound 5-O-glucoside | C25H32O11 | CID 14707659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hirsutenone | C19H20O5 | CID 637394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97% | CAS: 41137-86-4 | AChemBlock [achemblock.com]

- 8. This compound | CAS:41137-86-4 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide to the Absolute Configuration Determination of Hirsutanonol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The absolute configuration (AC) of a chiral molecule is a critical parameter in drug discovery and development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Hirsutanonol, a diarylheptanoid natural product, has presented a significant challenge in stereochemical assignment, with conflicting reports in the literature creating ambiguity.[1][2][3] This guide provides a comprehensive overview of the definitive methods used to unequivocally determine the absolute configuration of this compound, focusing on the powerful combination of chiroptical spectroscopy and quantum chemical calculations. It details the experimental and computational protocols necessary to resolve previous inconsistencies and establish the correct stereochemistry, thereby providing a reliable framework for researchers working with this and related compounds.

The Challenge: Historical Inconsistencies

The determination of the absolute configuration of the single chiral center at C-5 in this compound has been historically problematic.[4] Early attempts relied on empirical correlations, comparing chiroptical data like optical rotation (OR) and electronic circular dichroism (ECD) with those of structurally related molecules.[1] This approach proved unreliable, as minor structural differences, particularly in the chromophoric systems, led to contradictory assignments. For instance, different studies reported both R and S configurations for (+)-hirsutanonol based on similar positive optical rotation values.[1]

While X-ray crystallography is considered the "gold standard" for AC determination, its application to natural products like this compound is often hindered by the difficulty in obtaining high-quality single crystals.[1][4][5] This limitation necessitates the use of alternative, solution-state methods.

The Definitive Approach: ECD Spectroscopy Coupled with Quantum Chemical Calculations

The most reliable and sensitive technique for the stereochemical investigation of diarylheptanoids like this compound is the combination of experimental ECD spectroscopy with theoretical calculations using density functional theory (DFT).[1][2] This approach overcomes the limitations of empirical comparisons by directly predicting the ECD spectrum for each possible enantiomer from first principles. The absolute configuration is then assigned by matching the experimentally measured spectrum with the calculated one.[6][7]

The logical workflow for this modern approach is outlined below.

Experimental and Computational Protocols

The isolation of (+)-hirsutanonol from natural sources, such as Renealmia petasites, typically involves the following steps[1]:

-

Extraction: The plant material (e.g., rhizomes) is dried, powdered, and extracted with a suitable solvent like methanol.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol) to separate compounds based on polarity.

-

Chromatography: The fraction containing this compound (e.g., the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This may include initial separation on a silica gel column followed by purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.[1]

-

NMR Spectroscopy:

-

Instrument: NMR spectra are acquired on a spectrometer, for instance, a Bruker Avance III 400 MHz.[1]

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d4) with tetramethylsilane (TMS) used as an internal reference.[1]

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to confirm the planar structure of this compound.

-

-

Optical Rotation (OR):

-

Instrument: A polarimeter is used to measure the optical rotation.

-

Sample Preparation: A precise concentration of the sample is prepared in a specified solvent (e.g., acetonitrile).

-

Measurement: The rotation is measured at the sodium D-line (589 nm) and reported as the specific rotation [α]D.

-

-

Electronic Circular Dichroism (ECD):

-

Instrument: An ECD spectrophotometer is used for the measurement.

-

Sample Preparation: The sample is dissolved in a UV-transparent solvent, such as acetonitrile, to a known concentration.

-

Data Acquisition: The spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The resulting spectrum shows Cotton effects (positive or negative peaks) characteristic of the molecule's stereochemistry.[1]

-

The theoretical prediction of the ECD spectrum involves several key steps[1][6]:

-

Conformational Analysis: An initial search for stable conformers for both the R and S enantiomers is performed using a molecular mechanics force field (e.g., MMFF).[6]

-

DFT Optimization: All stable conformers identified are then re-optimized at a higher level of theory, typically using DFT (e.g., B3LYP/6-31G* basis set). This step provides more accurate geometries and relative energies of the conformers.[6]

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.[6]

-

TD-DFT Calculations: The excitation energies and rotational strengths for each optimized conformer are calculated using time-dependent DFT (TD-DFT).

-

Spectral Simulation: The final theoretical ECD spectrum for each enantiomer is generated by applying a Gaussian function to each transition and summing them, weighted by their Boltzmann population based on the calculated free energies at room temperature.[1]

Data Analysis and Results

The definitive assignment of the absolute configuration of (+)-hirsutanonol was achieved by comparing its experimental ECD spectrum with the Boltzmann-averaged theoretical spectra calculated for the (S) and (R) enantiomers.

Table 1: Chiroptical Data for this compound

| Property | Experimental (+)-Hirsutanonol | Calculated for (S)-Hirsutanonol | Calculated for (R)-Hirsutanonol |

|---|---|---|---|

| Optical Rotation [α]D | Positive (+) | Positive (+) | Negative (-) |

| ECD Cotton Effects | Negative (ca. 215-225 nm)Weak Positive (ca. 250 nm)Slight Negative (ca. 300 nm) | Good agreement with experimental data, predicting the key Cotton effect patterns.[1] | Inverted spectrum compared to the experimental data. |

The experimental ECD spectrum of the isolated (+)-hirsutanonol shows an excellent correlation with the spectrum calculated for the S enantiomer.[1] This strong agreement provides unequivocal evidence for the assignment.

The source of previous conflicting results was identified as the direct comparison of experimental OR and ECD data from this compound with structurally different molecules, a method that is now understood to be unreliable.[1][2]

Table 2: NMR Spectroscopic Data for this compound (Note: The following is representative data. Specific shifts may vary slightly based on solvent and instrumentation.)

| Position | ¹³C NMR (ppm) | ¹H NMR (ppm, J in Hz) |

|---|---|---|

| 1 | - | - |

| 2 | - | - |

| 3 | 211.5 (C=O) | - |

| 4 | - | - |

| 5 | 67.8 (CH-OH) | 4.05 (m) |

| 6 | - | - |

| 7 | - | - |

| Ar-C | 115-145 | 6.5-6.8 (m) |

| Other CH₂ | 29-45 | 1.7-2.8 (m) |

Conclusion

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Hirsutanonol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hirsutanonol, a diarylheptanoid with known biological activities, including the inhibition of cyclooxygenase-2 (COX-2) expression.[1] This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols relevant to its analysis.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₆ | PubChem |

| Exact Mass | 346.1416 g/mol | PubChem |

| Monoisotopic Mass | 346.14163842 Da | PubChem[1] |

Further fragmentation data from tandem MS (MS/MS) would be required to fully elucidate the structure and is a recommended area for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. Although a complete, assigned dataset was not found, the expected chemical shift regions are presented based on the functional groups present in the molecule.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 6.8 | m |

| H-5 (CH-OH) | ~4.0 | m |

| H-2, H-4, H-6, H-7 (CH₂) | 2.5 - 2.8 | m |

| H-1 (CH₂) | 1.6 - 1.8 | m |

Expected ¹³C NMR Chemical Shifts (in CD₃OD)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ketone) | > 200 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H, C-C | 110 - 135 |

| C-5 (CH-OH) | 65 - 75 |

| Aliphatic CH₂ | 20 - 50 |

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups in this compound. The expected absorption bands are listed below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic, Alcoholic) | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ketone) | ~1715 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Alcohol, Phenol) | 1260 - 1000 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of natural products like diarylheptanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), which is a common choice for polar compounds like this compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode. For a molecule with multiple hydroxyl groups like this compound, negative ion mode ([M-H]⁻) is often effective.

-

Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements (typically with a mass accuracy of < 5 ppm).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Visualization of Mechanism of Action

This compound has been reported to inhibit the expression of cyclooxygenase-2 (COX-2).[1] The following diagram illustrates the general mechanism of COX-2 inhibition, which is a key process in inflammation.

Caption: General mechanism of COX-2 inhibition by this compound.

References

An In-depth Technical Guide to the Biological Activity Screening of Hirsutanonol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutanonol, a diarylheptanoid predominantly isolated from plants of the Alnus genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key findings and detailing the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of natural compounds for drug discovery and development. This document consolidates quantitative data, outlines experimental protocols, and visualizes key cellular signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Data Presentation: Summary of Biological Activities

The biological activities of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data obtained from these studies, providing a comparative overview of its efficacy across different biological domains.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | MTT Assay | Data not available | |

| A549 | Lung Cancer | MTT Assay | Data not available | |

| HeLa | Cervical Cancer | MTT Assay | 135.6 (DCM fraction) | [1] |

| HepG2 | Liver Cancer | MTT Assay | Data not available |

Table 2: Anti-inflammatory Activity of this compound

| Assay Model | Parameter Measured | Effect | Quantitative Data | Reference |

| Carrageenan-induced paw edema in rats | Paw volume reduction | Inhibition of inflammation | Specific percentage inhibition for this compound not available. Related diarylheptanoids show significant activity. | [2][3][4] |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | Inhibition of NO production | 5-O-Methylthis compound IC50: 14.5 µM | |

| TPA-induced MCF10A cells | COX-2 expression | Inhibition of COX-2 expression | Significant inhibitory effects | [5] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | Assay | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Resazurin Serial Dilution Assay | Specific value not available, but activity reported. | |

| Escherichia coli | Gram-negative bacteria | Resazurin Serial Dilution Assay | Specific value not available, but activity reported. | |

| Candida albicans | Fungus | Microbroth Dilution | Specific value not available, but activity reported. |

Note: While the literature indicates that this compound possesses antimicrobial properties, specific MIC values against common pathogens like S. aureus, E. coli, and C. albicans are not consistently reported. Further standardized testing is warranted.

Table 4: Antioxidant Activity of this compound

| Assay | Parameter Measured | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging Assay | Free radical scavenging | Specific value for this compound not available. Related diarylheptanoids show potent activity. | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in the biological activity screening of this compound.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping and Administration: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses. Administer this compound or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = ((Vc - Vt) / Vc) x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Resazurin-Based Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial/fungal suspension to match the 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Resazurin Addition: After incubation, add 10 µL of resazurin solution (0.015% w/v) to each well and incubate for an additional 2-4 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue (inactive) to pink (active microbial growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the this compound solution. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = ((A_control - A_sample) / A_control) x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.[9][10]

Western Blot Analysis for NF-κB and COX-2 Signaling Pathways

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of this compound's anti-inflammatory effects.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages for NF-κB, MCF10A epithelial cells for COX-2) and treat with an inflammatory stimulus (e.g., LPS for NF-κB, TPA for COX-2) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies of p65, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, p65, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows for its biological activity screening.

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

References

- 1. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Hirsutanonol Derivatives: A Technical Guide to Their Natural Occurrence, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutanonol and its derivatives are a class of linear diarylheptanoids predominantly found in the genus Alnus (Betulaceae). These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailed methodologies for their isolation and characterization, and an exploration of their biological mechanisms of action, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). Quantitative data on the abundance of these compounds in various Alnus species are presented, alongside a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound and its derivatives are characteristic secondary metabolites of alder trees (Alnus spp.). These compounds are primarily isolated from the bark, leaves, and seeds of various Alnus species. Notable species that are rich sources of this compound derivatives include Alnus japonica, Alnus hirsuta, Alnus glutinosa, and Alnus serrulatoides.[1]

The concentration of these diarylheptanoids can vary depending on the plant species, the specific organ, and the solvent used for extraction. A quantitative analysis of this compound and a related derivative, oregonin, in Alnus japonica provides insight into their abundance.

Table 1: Quantitative Analysis of this compound and Oregonin in Alnus japonica Extracts

| Extraction Solvent | This compound Content (mg/g of extract) | Oregonin Content (mg/g of extract) |

| Water | Similar to other extracts | High |

| 70% Ethanol | Low | Similar to other extracts |

| 70% Methanol | High | High |

| 100% Ethanol | Similar to other extracts | Similar to other extracts |

| Data synthesized from a study by Yoo et al. (2015) on extracts from Alnus japonica.[2] |

A variety of this compound derivatives have been identified, primarily differing in their glycosylation or methylation patterns at the C-5 hydroxyl group.

Table 2: Known this compound Derivatives and Their Natural Sources

| Compound Name | Structure | Natural Source(s) |

| This compound | - | Alnus japonica, Alnus hirsuta, Alnus glutinosa[3][4] |

| This compound 5-O-β-D-glucopyranoside | This compound with a glucose moiety at C-5 | Alnus japonica, Alnus glutinosa[5][6] |

| (5R)-O-methylthis compound | This compound with a methyl group at C-5 | Alnus japonica[3][7] |

| This compound 5-O-(6-O-galloyl)-β-D-glucopyranoside | A galloyl-glucoside derivative of this compound | Alnus japonica[5][6] |

| Alnuheptanoid A | A methoxy derivative | Alnus japonica[3][8] |

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of this compound and its derivatives from Alnus species generally follow a standard phytochemical workflow. This involves extraction, fractionation, chromatographic separation, and spectroscopic analysis for structure elucidation.

Detailed Methodology for Isolation

The following is a representative protocol for the isolation of this compound and its derivatives from the stem bark of Alnus japonica.[3][8]

-

Extraction: The dried and powdered stem bark of Alnus japonica is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in diarylheptanoids, is concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound and its derivatives are further purified using Sephadex LH-20 column chromatography with methanol as the eluent. Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Characterization by Spectroscopic Methods

The structures of isolated compounds are elucidated using a combination of spectroscopic techniques.

-

UV Spectroscopy: this compound derivatives typically show absorption maxima around 220 and 280 nm, which is characteristic of the phenolic moieties.[7]

-

IR Spectroscopy: The IR spectrum reveals the presence of hydroxyl groups (around 3400 cm⁻¹), a carbonyl group (around 1700 cm⁻¹), and aromatic rings (around 1600 and 1500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compounds.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation, including the determination of the carbon skeleton and the position of substituents. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.

Biological Activities and Signaling Pathways

Anti-inflammatory Activity: Inhibition of COX-2 Expression

A significant body of research has highlighted the anti-inflammatory properties of this compound and its derivatives. One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase-2 (COX-2) expression.[4][9] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.

This compound has been shown to inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced expression of COX-2 in human breast epithelial cells.[4][9] This suggests that this compound interferes with the signaling cascade that leads to the upregulation of the PTGS2 gene (the gene encoding COX-2). This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs), which directly inhibit the enzymatic activity of COX-1 and COX-2. By targeting the expression of COX-2, this compound may offer a more selective anti-inflammatory effect with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Other Biological Activities

In addition to their anti-inflammatory effects, this compound and its derivatives have been reported to possess a range of other promising biological activities:

-

Antioxidant Activity: The catechol moieties (3,4-dihydroxyphenyl groups) in the structure of this compound contribute to its potent free radical scavenging activity.

-

Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[10]

-

Antifilarial Activity: Studies have shown that this compound exhibits activity against filarial parasites.

Putative Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Alnus species has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other diarylheptanoids, such as curcuminoids in turmeric. The pathway likely involves the convergence of the phenylpropanoid and polyketide pathways.

The proposed pathway begins with the formation of caffeoyl-CoA from phenylalanine via the phenylpropanoid pathway. A type III polyketide synthase (PKS) then catalyzes the condensation of one molecule of caffeoyl-CoA with malonyl-CoA units to form a polyketide intermediate. This intermediate is then condensed with a second molecule of caffeoyl-CoA, followed by cyclization and decarboxylation to yield a diarylheptanoid precursor. Subsequent enzymatic reduction of a carbonyl group would then lead to the formation of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory activity, mediated at least in part by the inhibition of COX-2 expression, makes them attractive candidates for the development of novel anti-inflammatory drugs. Further research is warranted to fully elucidate their mechanisms of action, explore their full spectrum of biological activities, and optimize their isolation and synthesis for potential clinical applications. The detailed information provided in this technical guide serves as a foundation for future investigations into these valuable natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alnuheptanoid A: a new diarylheptanoid derivative from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Inhibition of cyclooxygenase-2 expression by diarylheptanoids from the bark of Alnus hirsuta var. sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility and Stability of Hirsutanonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hirsutanonol, a diarylheptanoid primarily isolated from the bark of Alnus species, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant and anti-inflammatory properties. As with any promising bioactive compound, a thorough understanding of its physicochemical properties is paramount for advancing its research and potential therapeutic applications. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and experimental insights for researchers and drug development professionals.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its formulation possibilities and bioavailability. This compound, a polyphenolic compound, exhibits a range of solubilities in various organic solvents. While precise quantitative data remains limited in publicly available literature, qualitative assessments and information from suppliers provide valuable guidance.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

This data is based on information provided by chemical suppliers.[1]

For practical laboratory applications, stock solutions of this compound are often prepared in DMSO. It is recommended to prepare and use solutions on the same day; however, if advance preparation is necessary, storing aliquots in tightly sealed vials at -20°C is advisable for short-term stability, generally up to two weeks.[1]

Experimental Protocol for Solubility Determination (General Method)

A precise determination of this compound's solubility can be achieved using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired level (e.g., 25°C or 37°C).

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Stability Profile of this compound

The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and the development of stable formulations. While specific stability data for this compound is not extensively documented, insights can be drawn from studies on related diarylheptanoids and general knowledge of polyphenolic compounds.

Key Factors Influencing Stability:

-

pH: The stability of diarylheptanoids has been shown to be pH-dependent.[2] As polyphenolic compounds, they are susceptible to degradation in alkaline conditions due to the ionization of hydroxyl groups, which can lead to oxidation and rearrangement reactions.

-

Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Suppliers recommend long-term storage at -20°C in a desiccated state to minimize thermal degradation.[4]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation in many phenolic compounds.[5] It is advisable to store this compound and its solutions protected from light.

-

Oxidation: The catechol moieties (3,4-dihydroxyphenyl groups) in the this compound structure are susceptible to oxidation, which can be catalyzed by factors such as light, heat, and the presence of metal ions.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C (long-term) or 0°C (short-term) in a desiccated environment.[4] | To minimize thermal degradation and hydrolysis. |

| In Solution | Prepare fresh solutions for immediate use. For short-term storage (up to 2 weeks), store as aliquots at -20°C.[1] | To prevent degradation in solution. |

| Light Exposure | Protect from light. | To prevent photodegradation. |

Experimental Protocol for Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat at a specific temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound and its solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose the solid this compound and its solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

Diagram 2: Logical Flow of a Forced Degradation Study

Caption: Forced degradation study workflow for this compound.

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical properties of this compound, it is important to contextualize this information within its biological activities. For instance, understanding the stability of this compound in different pH environments is crucial when studying its effects in physiological systems.

Diagram 3: this compound's Role in a Biological Context (Simplified)

Caption: Simplified overview of this compound's biological interactions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data indicates its solubility in several common organic solvents, there is a clear need for further quantitative studies to establish precise solubility profiles at different temperatures. Similarly, detailed stability studies under various stress conditions are warranted to fully characterize its degradation pathways and to establish optimal storage and formulation strategies. The provided experimental protocols offer a starting point for researchers to generate this critical data, which will be invaluable for advancing the development of this compound for its potential therapeutic applications.

References

- 1. This compound | CAS:41137-86-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 4. This compound supplier | CAS No :41137-86-4 | AOBIOUS [aobious.com]

- 5. files.core.ac.uk [files.core.ac.uk]

Quantum Chemical Calculations of Hirsutanonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of Hirsutanonol, a diarylheptanoid with notable biological activities. The focus is on the computational methodologies employed to elucidate its stereochemistry and the implications for its interaction with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a natural diarylheptanoid that has garnered interest due to its potent antioxidant and cytotoxic activities, as well as its chemoprotective effects.[1] The stereochemistry of this compound, particularly its absolute configuration, is a critical factor in its biological function. Quantum chemical calculations have proven to be an indispensable tool in unambiguously determining the absolute configuration of chiral molecules like (+)-hirsutanonol, overcoming the limitations of empirical methods.

Computational Methodology for Stereochemical Determination

The absolute configuration of (+)-hirsutanonol has been unequivocally determined through the synergistic use of Electronic Circular Dichroism (ECD) spectroscopy and quantum chemical calculations, specifically Density Functional Theory (DFT). This approach provides a robust and reliable alternative to older, often error-prone empirical methods for stereochemical assignment of flexible molecules.

Experimental Protocol: Conformational Search and Geometry Optimization

The computational analysis begins with a thorough conformational search to identify the stable low-energy conformers of the molecule.

Protocol:

-

Initial Conformational Search: A randomized conformational search is performed for all possible stereoisomers using the Monte Carlo algorithm implemented with a Merck Molecular Force Field (MMFF). The Spartan'14 software is a suitable tool for this step.

-

Selection of Conformers: All conformers within a relative free energy window of 10 kcal mol⁻¹ are selected for further calculations.

-

Geometry Optimization: The selected conformers are then subjected to geometry optimization in the gas phase. This is achieved using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

-

Vibrational Frequency Calculations: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same B3LYP/6-31G(d) level of theory.

-

Final Conformer Selection: For the subsequent ECD calculations, conformers within a narrower relative energy window of 3 kcal mol⁻¹ are selected.

Experimental Protocol: ECD Spectra Simulation

The simulation of the ECD spectra for the selected conformers is the next critical step.

Protocol:

-

TD-DFT Calculations: Time-Dependent Density Functional Theory (TD-DFT) is employed for the ECD simulations. The recommended functional and basis set are CAM-B3LYP/TZVP, which has demonstrated good performance for ECD calculations.

-

Solvent Effects: To simulate the experimental conditions in a solvent, a polarizable continuous model (PCM) with the integral equation formalism (IEF-PCM) is used. Acetonitrile (ACN) has been used as the solvent in published studies.

-

Software: All quantum-mechanical calculations can be performed using the Gaussian 16 software package.

-

Spectrum Generation: The final ECD spectrum is generated by Boltzmann-averaging the spectra of the selected conformers based on their relative free energies. The resulting spectrum is then plotted for comparison with the experimental data.

Quantitative Data

While the primary literature details the methodology for the quantum chemical calculations of this compound, it does not provide specific tabulated data for bond lengths, bond angles, and dihedral angles. The following tables are presented as a template for researchers to populate with their own computational results.

Table 1: Calculated Bond Lengths for this compound (Representative)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | Data not available |

| C2 | C3 | Data not available |

| C3 | O1 | Data not available |

| ... | ... | Data not available |

Table 2: Calculated Bond Angles for this compound (Representative)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | Data not available |

| C2 | C3 | O1 | Data not available |

| ... | ... | ... | Data not available |

Table 3: Calculated Dihedral Angles for this compound (Representative)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C1 | C2 | C3 | C4 | Data not available |

| C2 | C3 | C4 | C5 | Data not available |

| ... | ... | ... | ... | ... |

Visualizations

Computational Workflow for Absolute Configuration Determination

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using a combination of experimental and computational techniques.

Proposed Signaling Pathway Inhibition

This compound has been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) expression. The diagram below represents a simplified logical relationship of this inhibitory action.

Conclusion

Quantum chemical calculations, particularly DFT and TD-DFT, are powerful and essential tools for the structural and stereochemical elucidation of complex natural products like this compound. The methodologies outlined in this guide provide a framework for researchers to conduct similar studies, contributing to a deeper understanding of the structure-activity relationships of this compound and other bioactive molecules. The integration of computational and experimental data is crucial for advancing drug discovery and development.

References

Methodological & Application

Application Note: Quantification of Hirsutanonol Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hirsutanonol is a naturally occurring diarylheptanoid found in various plant species, notably within the genus Alnus (Alder).[1][2] This class of compounds is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making this compound a compound of interest for pharmaceutical and nutraceutical research.[3] Accurate and precise quantification is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC, a powerful analytical technique for separating compounds based on their polarity.[4] A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of increasing organic solvent (acetonitrile) concentration. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from certified reference standards.[5] The UV detector measures the absorbance of the eluate at a specific wavelength where this compound absorbs light, which is characteristic for phenolic compounds.[6]

Experimental Protocols

Instrumentation, Materials, and Reagents

-

Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Volumetric flasks and pipettes.

-

-

Chemicals and Reagents:

-

This compound certified reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (ACS grade or higher).

-

Ultrapure water (18.2 MΩ·cm).

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases for at least 15 minutes in an ultrasonic bath before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

-

-

Calibration Standards (e.g., 1 - 100 µg/mL):

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (e.g., 50:50 Mobile Phase A:B mixture).

-

Typical concentrations for the calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Preparation (from Plant Material, e.g., Alder Bark)

-

Drying and Grinding: Dry the plant material (e.g., Alnus bark) at 40°C until constant weight and grind it into a fine powder (to pass through a 420 µm sieve).[7]

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered sample into a flask.

-

Add 20 mL of methanol.

-

Extract using an ultrasonic bath for 30 minutes at room temperature.[7]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate. For exhaustive extraction, the residue can be re-extracted twice more, and the filtrates combined.

-

Evaporate the solvent from the combined filtrate under reduced pressure (rotary evaporator).

-

-

Final Sample Solution:

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

-

Chromatographic Conditions

The separation and quantification are performed using the parameters outlined in the table below. These conditions are a robust starting point and may be optimized for specific matrices or instrumentation.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |